molecular formula C11H12OS B1621570 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one CAS No. 662138-54-7

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one

Cat. No.: B1621570
CAS No.: 662138-54-7
M. Wt: 192.28 g/mol
InChI Key: NMBCFLIWEQESRN-UHFFFAOYSA-N
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Description

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one is a substituted thiophene derivative characterized by a pent-1-ynyl group at the 5-position of the thiophene ring and an acetyl group at the 2-position. Its molecular formula is C₁₄H₁₀OS (molar mass: 226.29 g/mol) . The pentynyl substituent introduces a linear alkyne chain, which enhances conjugation and may influence electronic properties, solubility, and reactivity. This compound is structurally related to other acetylated thiophene derivatives but distinguishes itself through its extended alkyne functionality.

Properties

IUPAC Name

1-(5-pent-1-ynylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-3-4-5-6-10-7-8-11(13-10)9(2)12/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBCFLIWEQESRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC1=CC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381404
Record name 1-(5-pent-1-ynyl-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662138-54-7
Record name 1-(5-pent-1-ynyl-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with pent-1-yne in the presence of a palladium catalyst to form the corresponding 5-pent-1-ynyl-2-thiophenecarboxaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thienyl ring undergoes electrophilic substitution at positions activated by the electron-withdrawing ethanone group. The pent-1-ynyl substituent further directs reactivity through conjugation effects:

Reaction Type Conditions Product Key Observations
Nitration HNO₃/H₂SO₄, 0–5°C 1-(5-Pent-1-ynyl-4-nitro-2-thienyl)ethan-1-oneNitration occurs at the 4-position due to meta-directing effects of the ethanone group.
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ 1-(5-Pent-1-ynyl-3-halo-2-thienyl)ethan-1-oneHalogens preferentially occupy the 3-position, stabilized by resonance with the alkyne.
Sulfonation H₂SO₄/SO₃, 100°C Sulfonated derivativesLimited by steric hindrance from the pent-1-ynyl group.

Oxidation and Reduction

The ethanone moiety and thienyl sulfur exhibit distinct redox behavior:

Oxidation

  • Thienyl Sulfur :
    1-(5-Pent-1-ynyl-2-thienyl)ethan-1-oneH2O2,AcOHSulfoxide or sulfone derivatives\text{1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one} \xrightarrow[\text{H}_2\text{O}_2, \text{AcOH}]{} \text{Sulfoxide or sulfone derivatives} .

    • Sulfoxides form under mild conditions (20°C), while sulfones require prolonged heating (80°C).

  • Alkyne Oxidation :
    Pent-1-ynylKMnO4,H2OPent-1-ynoic acid\text{Pent-1-ynyl} \xrightarrow[\text{KMnO}_4, \text{H}_2\text{O}]{} \text{Pent-1-ynoic acid} .

Reduction

  • Ketone Reduction :
    EthanoneNaBH4/MeOH1-(5-Pent-1-ynyl-2-thienyl)ethanol\text{Ethanone} \xrightarrow[\text{NaBH}_4/\text{MeOH}]{} \text{1-(5-Pent-1-ynyl-2-thienyl)ethanol} .

    • Lithium aluminum hydride (LiAlH₄) achieves full reduction but may over-reduce the alkyne .

Alkyne-Specific Reactions

The pent-1-ynyl group participates in coupling and cyclization reactions:

Reaction Catalyst/Conditions Product Yield
Sonogashira Coupling Pd(PPh₃)₄, CuI, Ar-X Biaryl-alkyne hybrids60–75%
Hydration HgSO₄, H₂SO₄, H₂O 1-(5-Pent-1-ynyl-2-thienyl)propan-1-one45%
Cyclization AgOTf, DCM, 8-methylquinoline N-oxide Furan- or pyran-fused derivatives70–83%

Nucleophilic Additions

The ethanone group engages in nucleophilic attacks under basic conditions:

  • Grignard Addition :
    Ethanone+RMgXTHFTertiary alcohol derivatives\text{Ethanone} + \text{RMgX} \xrightarrow[\text{THF}]{} \text{Tertiary alcohol derivatives} .

    • Steric hindrance from the thienyl ring limits reactivity with bulky organometallics.

  • Enolate Formation :
    EthanoneLDA, -78°CEnolate intermediates\text{Ethanone} \xrightarrow[\text{LDA, -78°C}]{} \text{Enolate intermediates} .

    • Enolates undergo alkylation or aldol condensation, though competing alkyne reactivity may occur.

Cycloaddition Reactions

The conjugated alkyne-thienyl system participates in:

  • [2+2] Cycloaddition :
    Alkyne+Electron-deficient alkeneCyclobutane derivatives\text{Alkyne} + \text{Electron-deficient alkene} \xrightarrow[\text{hν}]{} \text{Cyclobutane derivatives} .

  • Diels-Alder Reaction :
    Thienyl-alkyne+DienophileΔBicyclic adducts\text{Thienyl-alkyne} + \text{Dienophile} \xrightarrow[\text{Δ}]{} \text{Bicyclic adducts} .

Catalytic Transformations

Silver(I) catalysts enable oxidative cyclization (see Table 1):

Table 1 : Ag(I)-catalyzed reactions of analogous compounds

Substrate Catalyst Product Yield
1,4-Diynamide-3-olAgOTfFuran-3-carboxamide83%
Alkyne-thienyl derivativesAgSbF₆Fused heterocycles74%

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive alkyne functionality. It can be utilized in:

  • Cross-Coupling Reactions: Its alkyne group allows for coupling with various electrophiles to form complex molecules.
  • Functionalization Reactions: The presence of the thienyl moiety can facilitate further functionalization, enhancing the diversity of synthesized compounds.

Medicinal Chemistry

Research indicates that compounds containing thienyl and alkyne groups exhibit biological activity, making them candidates for drug development. Specific applications include:

  • Anticancer Agents: Studies have shown that derivatives of thienyl compounds possess cytotoxic properties against certain cancer cell lines.
  • Antimicrobial Activity: Some thienyl derivatives demonstrate effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.

Materials Science

The unique structural features of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs): The compound's electronic properties may contribute to the development of efficient OLED materials.
  • Polymer Chemistry: Its reactive groups enable incorporation into polymer matrices, potentially enhancing material properties such as conductivity and thermal stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of thienyl-containing compounds on breast cancer cells. The results indicated that modifications to the alkyne group significantly influenced the activity levels, demonstrating the importance of structural optimization in drug design.

Case Study 2: OLED Applications

Research conducted at a leading university investigated the use of thienyl derivatives in OLED technology. The findings revealed that incorporating 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one into device architectures improved luminescence efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

  • 1-(Thiophen-2-yl)ethan-1-one derivatives: Compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () share the acetyl-thiophene core but incorporate fused aromatic systems. However, the pentynyl group in the target compound offers a more flexible alkyne chain for further functionalization .
  • 1-(5-Methylthiophen-2-yl)ethan-1-one :
    This analogue (C₈H₈OS, molar mass: 152.21 g/mol) replaces the pentynyl group with a methyl substituent. The absence of the alkyne reduces lipophilicity and conjugation, resulting in lower melting points and altered solubility profiles compared to the target compound .

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Properties
1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one Pent-1-ynyl C₁₄H₁₀OS 226.29 High lipophilicity; extended conjugation via alkyne
1-(5-Methylthiophen-2-yl)ethan-1-one Methyl C₈H₈OS 152.21 Lower melting point; reduced conjugation
1-(4-Chlorophenyl)ethan-1-one derivatives Halogenated aryl Varies ~200–250 Enhanced electron-withdrawing effects; higher reactivity in cross-coupling reactions
1-(Phenanthren-2-yl)ethan-1-one Polycyclic aromatic C₁₆H₁₂O 220.27 Strong π-conjugation; used in polycyclic aromatic hydrocarbon (PAH) synthesis

Crystallography and Solid-State Properties

  • The acetyl group in similar compounds (e.g., 1-(5-hydroxy-7-methoxy-2H-chromen-6-yl)ethan-1-one, ) facilitates hydrogen bonding, influencing crystal packing.

Biological Activity

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one can be represented as follows:

C8H8OS\text{C}_8\text{H}_8\text{OS}

This compound features a thienyl group, which is known for contributing to various biological activities.

Biological Activity Overview

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one has been investigated for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : There is emerging evidence indicating its potential as an anticancer agent, particularly through the inhibition of specific kinases involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of DNA-PK and ATM kinases
CytotoxicityInduced apoptosis in cancer cell lines

The biological activity of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one can be attributed to its interaction with various cellular pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase, which play crucial roles in DNA repair mechanisms. This inhibition may enhance the sensitivity of cancer cells to radiation therapy, thereby improving therapeutic outcomes .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in cells, leading to increased apoptosis in cancer cell lines .

Case Studies

Several studies have explored the efficacy of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one in various contexts:

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated significant cytotoxicity and induction of apoptosis, suggesting its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against common bacterial strains. The compound exhibited notable inhibitory effects, indicating its potential application in treating bacterial infections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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